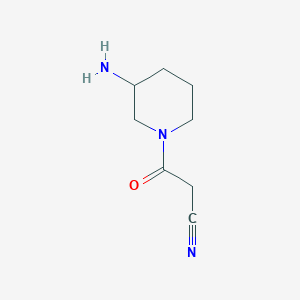

3-(3-Aminopiperidin-1-yl)-3-oxopropanonitril

Übersicht

Beschreibung

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by its molecular structure, which includes an aminopiperidine ring and a nitrile group.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The therapeutic applications of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile can be categorized into several key areas:

-

Autoimmune Diseases :

- Conditions Treated : Rheumatoid arthritis, lupus, psoriasis, and multiple sclerosis.

- Mechanism : By inhibiting JAK3, the compound reduces inflammatory cytokine production, thereby alleviating symptoms associated with these diseases.

- Organ Transplant Rejection :

- Cancer Therapy :

- Chronic Inflammatory Conditions :

Case Study 1: Organ Transplantation

In a pivotal study involving renal transplant patients, administration of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile resulted in a marked reduction in acute rejection rates compared to traditional immunosuppressive therapies. The study highlighted the compound's ability to maintain graft function while minimizing side effects commonly associated with long-term steroid use .

Case Study 2: Rheumatoid Arthritis

A clinical trial evaluating the efficacy of this compound in rheumatoid arthritis patients demonstrated significant improvements in disease activity scores. Patients receiving the JAK3 inhibitor showed reduced joint inflammation and pain compared to those on placebo .

Data Table: Summary of Therapeutic Efficacy

Wirkmechanismus

Target of Action

The primary target of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting DPP-4, it slows the breakdown of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) . This leads to an increase in the production of insulin and a decrease in the production of glucagon by the pancreas .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. The primary incretins are GLP-1 and GIP. By inhibiting DPP-4, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile increases the levels of these incretins . This results in increased insulin synthesis and release, decreased glucagon secretion, and decreased hepatic glucose production .

Pharmacokinetics

Similar compounds have been shown to have a rapid absorption and a long half-life, which could suggest a good bioavailability .

Result of Action

The result of the action of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is an overall decrease in blood glucose levels. By increasing the levels of incretins, it promotes insulin production and inhibits glucagon secretion . This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Biochemische Analyse

Biochemical Properties

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme . This compound interacts with DPP-4, leading to increased levels of active incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These interactions result in enhanced insulin secretion and improved glycemic control . Additionally, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile has been shown to interact with other proteins and biomolecules involved in inflammatory and oxidative stress pathways .

Cellular Effects

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile exerts various effects on different cell types and cellular processes. In macrophages, it reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), and decreases reactive oxygen species (ROS) levels . This compound also influences cell signaling pathways by modulating the expression of scavenger receptors and cholesterol transporters, thereby reducing lipid accumulation and promoting cholesterol efflux . Furthermore, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile has been observed to enhance endothelial cell function and prevent vascular abnormalities .

Molecular Mechanism

The molecular mechanism of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile involves its binding interactions with the DPP-4 enzyme . By inhibiting DPP-4, this compound prevents the degradation of incretins, leading to prolonged incretin activity and enhanced insulin secretion . Additionally, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile modulates gene expression related to inflammatory and oxidative stress pathways, contributing to its anti-inflammatory and antioxidant effects . These molecular interactions highlight the compound’s potential therapeutic applications in metabolic and cardiovascular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained improvements in glycemic control and reductions in inflammatory markers with chronic administration . These findings suggest that 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile maintains its efficacy and stability in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At low to moderate doses, the compound effectively improves glycemic control and reduces inflammatory markers without significant adverse effects . At high doses, potential toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is involved in metabolic pathways related to glucose homeostasis and lipid metabolism . By inhibiting DPP-4, the compound enhances the activity of incretins, leading to improved insulin secretion and glucose regulation . Additionally, it modulates lipid metabolism by reducing lipid accumulation and promoting cholesterol efflux in macrophages . These metabolic effects contribute to the compound’s potential therapeutic applications in diabetes and cardiovascular diseases.

Transport and Distribution

Within cells and tissues, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits good bioavailability and is efficiently absorbed and distributed to target tissues . Its localization within tissues is influenced by its interactions with cellular transporters and binding proteins, which facilitate its accumulation in specific compartments .

Subcellular Localization

The subcellular localization of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is primarily within the cytoplasm, where it interacts with its target enzymes and proteins . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments . These localization patterns are crucial for its biochemical and therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 3-aminopiperidine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, and at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

3-(3-aminopiperidin-1-yl)butanoic acid dihydrochloride

3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid dihydrochloride

3-(3-aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one hydrochloride

Biologische Aktivität

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications. Comprehensive data tables and relevant case studies are included to illustrate its biological significance.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a nitrile functional group, contributing to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 184.21 g/mol. The structural attributes allow it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile primarily involves:

- Enzyme Interaction : It can modulate the activity of specific enzymes, including kinases, which are crucial for signal transduction pathways.

- Receptor Binding : The compound may bind to various receptors on cell membranes, thereby influencing cellular responses to external stimuli.

- Gene Expression Modulation : It has been shown to affect gene expression related to cell proliferation and differentiation, particularly through pathways like MAPK/ERK.

Biological Activity Overview

The biological activities of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Antiviral | Investigated for efficacy against viral infections in preclinical studies. |

| Neuropharmacological | May influence neurotransmitter systems, showing promise in psychiatric disorders. |

| Anti-inflammatory | Demonstrates potential in modulating inflammatory responses in cellular models. |

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Neuropharmacological Investigations

Research focusing on the neuropharmacological effects revealed that the compound could modulate neurotransmitter receptor activity. In vitro studies demonstrated that it influenced serotonin and dopamine receptor pathways, which are critical in mood regulation and cognitive functions.

Anti-inflammatory Effects

In a recent study examining anti-inflammatory properties, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile was shown to reduce cytokine production in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-4-3-8(12)11-5-1-2-7(10)6-11/h7H,1-3,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPQSBYEMHABIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.